molecular formula C17H21N3O3S B2771340 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034523-07-2

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2771340
CAS RN: 2034523-07-2
M. Wt: 347.43
InChI Key: LBDCRSKZBRTZDH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Alkaline Stability in Fuel Cells

Research involving imidazole groups, similar to the structure of interest, has led to the development of poly(arylene ether sulfone) containing bulky imidazole groups for use in alkaline anion exchange membranes (AEMs). This advancement enhances alkaline stability, critical for fuel cell applications, by reducing the access of hydroxide ions to the imidazolium ring, thereby maintaining ion conductivity under alkaline conditions (Yang et al., 2014).

Antibiotic Detection in Milk

Imidazole-derived compounds have been utilized to develop highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk. This method combines antibodies raised against specific sulfonamide derivatives to achieve broad specificity and high sensitivity, addressing the need for efficient monitoring of antibiotic residues in food products (Adrián et al., 2009).

Synthesis of Diazocompounds

Imidazole-1-sulfonyl azide hydrochloride has been identified as a stable, inexpensive, and efficient diazotransfer reagent. It facilitates the conversion of primary amines into azides and activated methylene substrates into diazo compounds, providing a versatile tool for chemical synthesis and modifications (Goddard-Borger & Stick, 2007).

Energy Storage Devices

Novel imidazolium-based ionic liquids have been synthesized and applied as nonaqueous liquid electrolytes in lithium-ion batteries. These electrolytes exhibit high electrical conductivity and electrochemical stability, highlighting the potential of imidazole derivatives in enhancing the performance of energy storage devices (Karuppasamy et al., 2020).

Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

A copper-catalyzed three-component reaction involving imidazole derivatives has been developed to synthesize polysubstituted imidazo[1,2-a]pyridine derivatives. This method provides a straightforward approach to generating compounds with potential applications in pharmaceuticals and materials science (Zhou et al., 2022).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole and its derivatives have a promising future in drug development.

properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-15(13-7-5-4-6-8-13)16(21)20-11-14(12-20)24(22,23)17-18-9-10-19(17)2/h4-10,14-15H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDCRSKZBRTZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one

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